Cross-Coupling Reactivity: Bromine Handle Enables Palladium-Catalyzed C–C and C–N Bond Formation vs. Non-Halogenated Analog
The presence of a bromine atom at position 5 enables participation in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C–C), Buchwald-Hartwig (C–N), and Sonogashira (C–alkyne) couplings. According to the chemical database entry, the bromine substituent directly enhances utility in these transformations, enabling further functionalization of the pyrrolo[2,3-b]pyridine core [1]. In contrast, the non-halogenated analog 3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 1595279-67-6) lacks this reactive handle and cannot directly undergo these reactions without prior functionalization (e.g., directed ortho-metalation followed by halogenation), adding synthetic steps and reducing overall efficiency.
| Evidence Dimension | Synthetic versatility: capacity for palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Bromine present at position 5; participates in Suzuki, Buchwald-Hartwig, and Sonogashira couplings |
| Comparator Or Baseline | Non-halogenated analog (CAS 1595279-67-6): no halogen handle; cannot participate in cross-coupling without additional functionalization |
| Quantified Difference | Qualitative – presence vs. absence of reactive halogen handle |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions (established for bromoheteroarenes broadly) |
Why This Matters
For medicinal chemistry programs, the bromine handle is a prerequisite for late-stage diversification via cross-coupling; selection of the non-halogenated analog would block access to entire SAR exploration vectors.
- [1] Kuujia Chemical Database. 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS 1365033-62-0). 'The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization.' Available at: https://www.kuujia.com/cas/1365033-62-0.html View Source
